molecular formula C7H3ClFIN2 B1360830 4-Chloro-6-fluoro-3-iodo-1H-indazole CAS No. 887567-83-1

4-Chloro-6-fluoro-3-iodo-1H-indazole

Cat. No.: B1360830
CAS No.: 887567-83-1
M. Wt: 296.47 g/mol
InChI Key: LYCVRSFAKCOMRS-UHFFFAOYSA-N
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Description

Significance of Indazole Heterocycles in Contemporary Chemical Research

The indazole ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged scaffold" in medicinal chemistry. pnrjournal.comcaribjscitech.com This designation stems from its prevalence in a multitude of biologically active compounds and U.S. FDA-approved drugs. pnrjournal.comgoogle.com The unique structural and electronic properties of the indazole core enable it to interact with a wide array of biological targets, including enzymes and receptors, leading to a broad spectrum of pharmacological activities. nih.govnih.gov

Indazole derivatives have been extensively investigated and have demonstrated significant potential in various therapeutic areas. They are key components in drugs developed for:

Oncology: As kinase inhibitors, such as Pazopanib and Axitinib, which are used in cancer therapy. rsc.org

Inflammation: Exhibiting anti-inflammatory properties.

Infectious Diseases: Showing antibacterial, antifungal, and anti-HIV activities. nih.govnih.gov

Neurological Disorders: Acting as antagonists for receptors like the 5-HT3 receptor, relevant in managing chemotherapy-induced nausea. austinpublishinggroup.com

The versatility of the indazole nucleus allows chemists to modify its structure at various positions, tuning its properties to achieve desired biological effects. This adaptability has cemented its importance as a foundational structure in the ongoing search for new and effective therapeutic agents. caribjscitech.comnih.gov

Rationale for Investigation of Polyhalogenated Indazole Scaffolds

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the indazole framework is a critical strategy in modern drug design and synthetic chemistry. Halogens can significantly alter the physicochemical and biological properties of a molecule. rsc.org This process, known as halogenation, is investigated for several key reasons:

Modulation of Bioactivity: Halogen atoms can enhance the binding affinity of a molecule to its biological target through various interactions, including the formation of halogen bonds. This can lead to increased potency and selectivity.

Improved Pharmacokinetic Properties: Halogenation can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, fluorine is often incorporated to improve metabolic stability and membrane permeability.

Synthetic Utility: Polyhalogenated indazoles are highly valuable as versatile intermediates in organic synthesis. rsc.org The different halogens (e.g., iodo, bromo, chloro) possess distinct reactivities, allowing for selective, stepwise functionalization. They serve as "handles" for introducing new chemical groups through powerful methods like metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). rsc.org This enables the construction of complex molecular architectures from a single, highly functionalized starting material.

Therefore, the investigation of polyhalogenated indazoles is driven by both the desire to fine-tune the pharmacological profile of new drug candidates and the need for efficient and flexible building blocks for chemical synthesis. rsc.org

Specific Research Context of 4-Chloro-6-fluoro-3-iodo-1H-indazole within Indazole Chemistry

The specific compound, this compound, holds its significance primarily as a key intermediate in the synthesis of advanced oxazolidinone antibiotics. Its most notable application is in the preparation of Delpazolid, an investigational drug for treating multidrug-resistant tuberculosis.

The precise arrangement of three different halogen atoms on the indazole ring is a deliberate design feature for synthetic purposes. Each halogen provides a site for a specific chemical transformation:

The iodo group at the 3-position is the most reactive site for metal-catalyzed cross-coupling reactions, allowing for the introduction of a key molecular fragment.

The chloro and fluoro groups on the benzene ring modify the electronic properties of the molecule and can serve as attachment points or influencing groups in later synthetic steps or in the final drug molecule.

The synthesis of complex pharmaceuticals like Delpazolid requires a multi-step process where different parts of the molecule are assembled in a specific order. This compound is a custom-designed starting material that facilitates this assembly efficiently and with high selectivity, making it a critical component in the drug's manufacturing process. Its research context is therefore not in its direct biological activity, but in its role as an indispensable and highly specialized building block in pharmaceutical synthesis.

Data Table: Compound Properties

Below are the chemical properties for this compound.

PropertyValue
CAS Number 887567-83-1
Molecular Formula C₇H₃ClFIN₂
Molecular Weight 296.47 g/mol
Boiling Point (Predicted) 387.2±37.0 °C
Density (Predicted) 2.223±0.06 g/cm³
pKa (Predicted) 10.08±0.40

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-6-fluoro-3-iodo-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFIN2/c8-4-1-3(9)2-5-6(4)7(10)12-11-5/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYCVRSFAKCOMRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)I)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Chloro 6 Fluoro 3 Iodo 1h Indazole

Strategic Considerations in the Synthesis of Halogenated Indazoles

The successful synthesis of a multisubstituted indazole is underpinned by a careful strategic approach, encompassing retrosynthetic analysis and a thorough understanding of the challenges associated with regiocontrol and functional group compatibility.

Retrosynthetic Analysis for 4-Chloro-6-fluoro-3-iodo-1H-indazole

Retrosynthetic analysis is a problem-solving technique that deconstructs the target molecule into simpler, commercially available starting materials. numberanalytics.comias.ac.in For this compound, a primary disconnection would be the formation of the N-N bond of the pyrazole (B372694) ring, a common strategy in indazole synthesis. This leads to a substituted 2-aminobenzaldehyde (B1207257) or a related derivative. Further disconnections would then focus on the introduction of the halogen atoms.

A plausible retrosynthetic pathway could involve:

Disconnection of the C3-Iodo bond: This suggests a late-stage iodination of a 4-chloro-6-fluoro-1H-indazole precursor. Electrophilic iodinating agents could be employed for this transformation.

Disconnection of the indazole ring: This typically leads to a substituted aniline (B41778) or a related precursor. For instance, a 2-amino- or 2-azido-benzonitrile derivative bearing the required chloro and fluoro substituents could serve as a key intermediate.

Introduction of the Chloro and Fluoro groups: The regioselective introduction of chlorine and fluorine onto the aromatic ring is a critical step. The directing effects of existing substituents on the aniline or precursor molecule would need to be carefully considered to achieve the desired 4-chloro-6-fluoro substitution pattern.

This analytical process allows for the identification of key synthetic intermediates and informs the selection of appropriate reactions for each step.

Challenges in Regiocontrol and Functional Group Compatibility

The synthesis of polysubstituted indazoles is often complicated by issues of regioselectivity and the compatibility of various functional groups.

Regiocontrol: The introduction of multiple substituents onto the indazole core requires precise control over their positions. In the case of this compound, achieving the specific 4, 6, and 3 substitution pattern is a significant challenge. The directing effects of the substituents can lead to mixtures of isomers, necessitating careful optimization of reaction conditions or the use of protecting groups. For instance, direct halogenation of an indazole can lead to a mixture of products, making regioselective synthesis difficult. rsc.org

Functional Group Compatibility: The chosen synthetic route must be compatible with the various functional groups present in the intermediates and the final product. For example, the conditions used for the formation of the indazole ring should not lead to the cleavage of the C-Cl, C-F, or C-I bonds. Similarly, the reagents used for halogenation must be selective and not react with other parts of the molecule. The stability of the N-H bond in the indazole ring under different reaction conditions also needs to be considered, as N-alkylation or N-acylation can occur. beilstein-journals.orgresearchgate.netnih.govrti.orgrsc.orgsemanticscholar.org

Core Indazole Ring Formation Strategies

Several powerful methodologies have been developed for the construction of the core indazole ring system. These strategies can be adapted for the synthesis of complex targets like this compound.

Cyclocondensation and Annulation Approaches

Cyclocondensation and annulation reactions are classical and widely used methods for the synthesis of indazoles. nih.gov These reactions typically involve the formation of the pyrazole ring from a suitably substituted benzene (B151609) derivative.

A common approach involves the condensation of a 2-substituted benzaldehyde (B42025) or ketone with hydrazine (B178648) or its derivatives. acs.org For the synthesis of the target molecule, a 2-amino-3,5-dichlorobenzaldehyde (B1290416) could potentially be a precursor, which upon reaction with hydrazine and subsequent functional group manipulations could lead to the desired product.

Annulation strategies, particularly those based on transition-metal-catalyzed C-H activation, have emerged as powerful tools for indazole synthesis. mdpi.com These methods allow for the direct formation of the indazole ring from readily available starting materials, often with high efficiency and regioselectivity.

Reaction Type Starting Materials Key Reagents/Catalysts General Product
Cyclocondensation2-Halobenzaldehydes and HydrazineBase, Heat1H-Indazoles
AnnulationAzobenzenes and AlkenesRh(III) catalyst, AgOAc3-Acyl indazoles

This table provides a general overview of cyclocondensation and annulation approaches.

1,3-Dipolar Cycloaddition Reactions in the Synthesis of 3-Substituted Indazoles

1,3-Dipolar cycloaddition reactions offer a convergent and efficient route to the synthesis of indazoles, particularly those substituted at the 3-position. acs.orgacs.org This reaction involves the [3+2] cycloaddition of a 1,3-dipole, such as a diazo compound or a nitrile imine, with a dipolarophile, typically an aryne. nih.govorganic-chemistry.orgacs.orgwikipedia.org

For the synthesis of this compound, an aryne generated from a 1-bromo-2,4-dichloro-6-fluorobenzene precursor could react with a suitable 1,3-dipole to construct the indazole core. The subsequent introduction of the iodine at the 3-position could then be achieved. The regioselectivity of the cycloaddition is a key consideration and is influenced by the electronic and steric properties of both the aryne and the 1,3-dipole. chim.it

1,3-Dipole Dipolarophile Key Reagents/Conditions Product
Diazo compoundsArynesCsF or TBAF3-Substituted Indazoles
Nitrile IminesArynesCsF/18-crown-61,3-Disubstituted Indazoles

This table illustrates common 1,3-dipolar cycloaddition reactions for indazole synthesis.

Intramolecular C-H Amination and Cyclization Methodologies

Intramolecular C-H amination has emerged as a powerful and atom-economical strategy for the synthesis of N-heterocycles, including indazoles. mdpi.comewha.ac.kr These reactions involve the direct formation of a C-N bond through the activation of a C-H bond, leading to the cyclization of a suitable precursor.

Silver(I)-mediated intramolecular oxidative C-H amination of hydrazones has been shown to be an effective method for the construction of 1H-indazoles. acs.orgnih.gov This approach is particularly useful for the synthesis of 3-substituted indazoles. nih.gov Copper- and palladium-catalyzed C-H amination reactions have also been developed for the synthesis of indazoles from hydrazones or related starting materials. researchgate.netnih.gov

These methodologies offer a direct and efficient route to the indazole core and can tolerate a wide range of functional groups, making them attractive for the synthesis of complex molecules like this compound.

Catalyst/Mediator Starting Material General Product
Silver(I)Hydrazones3-Substituted 1H-Indazoles
CopperHydrazones1H-Indazoles and 1H-Pyrazoles
PalladiumAminohydrazones1H-Indazoles

This table summarizes various intramolecular C-H amination and cyclization methodologies for indazole synthesis.

Regioselective Halogenation Techniques for the Indazole Nucleus

The strategic introduction of halogen substituents onto the indazole core is a cornerstone of its synthetic chemistry, enabling further functionalization. Achieving the specific 4-chloro, 6-fluoro, 3-iodo substitution pattern necessitates a series of highly regioselective halogenation steps.

Targeted Iodination at the C-3 Position of Indazoles

The C-3 position of the indazole ring is susceptible to electrophilic substitution. Targeted iodination at this position is a well-established transformation, often serving as a crucial step for introducing a versatile synthetic handle for cross-coupling reactions. rsc.org Common methodologies involve the use of molecular iodine (I₂) in the presence of a base. For instance, treating an indazole with iodine and a base like potassium hydroxide (B78521) (KOH) in a polar solvent such as dimethylformamide (DMF) can afford the 3-iodoindazole in good yields. chim.it The basic conditions are thought to facilitate the formation of a more nucleophilic indazolide anion, which then attacks the iodine molecule.

Another prevalent reagent for C-3 iodination is N-Iodosuccinimide (NIS). This reagent offers a milder alternative to I₂ and can be employed under various conditions. The reaction mechanism is also based on electrophilic attack at the electron-rich C-3 position of the indazole. The choice of reaction conditions, including the solvent and the presence of any protecting groups on the indazole nitrogen, can significantly influence the efficiency and selectivity of the iodination. chim.it

Reagent/ConditionsPosition of IodinationNotes
I₂ / KOH, DMFC-3A common and effective method. chim.it
N-Iodosuccinimide (NIS)C-3A milder alternative to molecular iodine. chim.it

Directed Chlorination and Fluorination Strategies at C-4 and C-6 Positions

Achieving regioselective chlorination and fluorination at the C-4 and C-6 positions of the indazole nucleus is more challenging and often requires strategies involving directing groups. These groups are temporarily installed on the molecule to direct the halogenation to a specific ortho position and can be removed subsequently.

For chlorination at the C-4 position, one potential strategy involves the use of a directing group on a precursor molecule. For instance, in related aromatic systems, groups like nitriles have been shown to direct palladium-catalyzed ortho-halogenation. organic-chemistry.org In the context of indazole synthesis, a strategically placed directing group on the benzene ring of an indazole precursor could facilitate chlorination at the desired position. The inherent directing ability of substituents on the indazole ring itself can also be exploited. For example, in 7-azaindoles, the nitrogen atom of the pyridine (B92270) ring can direct rhodium-catalyzed C-H chlorination to the ortho position. nih.gov While not directly on the indazole carbocyclic ring, this principle of directed C-H activation is a key strategy.

Direct fluorination of the indazole carbocyclic ring at the C-6 position is also a synthetic challenge. Most direct fluorination methods for indazoles target the C-3 position. organic-chemistry.orgacs.orgacs.org Therefore, the introduction of fluorine at C-6 often relies on multi-step sequences, potentially starting from a pre-functionalized aniline or other aromatic precursor before the indazole ring is formed. Directed C-H fluorination strategies, while advancing rapidly, would likely require a suitable directing group at either the C-5 or C-7 position to achieve C-6 selectivity.

StrategyHalogenTarget PositionKey Principle
Directing Group-Mediated C-H ActivationChlorine, FluorineC-4, C-6A functional group directs the halogenating agent to a specific ortho position. organic-chemistry.orgnih.gov
Synthesis from Pre-functionalized PrecursorsChlorine, FluorineC-4, C-6The halogen is incorporated into the aromatic starting material before the indazole ring is constructed.

Electrochemical Halogenation Methods for Indazoles

Electrochemical methods offer a green and often highly selective alternative to traditional chemical reagents for halogenation. nih.govmdpi.com These methods avoid the use of harsh oxidizing agents by using an electric current to generate the reactive halogenating species in situ from a halide source. nih.govmdpi.com

For indazoles, electrochemical halogenation has been demonstrated for the C-3 position. For example, the electrolysis of a solution containing a 2H-indazole and a sodium halide (NaCl or NaBr) can lead to the corresponding 3-chloro- or 3-bromo-2H-indazole. acs.org The process is believed to involve the anodic oxidation of the halide ion to generate the halogenating agent, which then reacts with the indazole.

While direct electrochemical iodination and fluorination of the indazole nucleus at specific positions are less commonly reported, the principles of electrochemistry suggest their feasibility. Electrochemical iodination can proceed through the in-situ generation of iodinating agents from iodide salts. nih.govmdpi.com Electrochemical fluorination is also an area of active research, with methods being developed for various organic substrates, though it often requires specialized equipment and conditions. nih.govnih.gov The application of these electrochemical techniques to achieve the specific 4-chloro-6-fluoro-3-iodo substitution pattern on an indazole would require careful control of the substrate, electrolyte, electrode material, and cell potential to achieve the desired regioselectivity.

HalogenPositionMethod
Chlorine, BromineC-3 (of 2H-indazoles)Constant current electrolysis with NaX. acs.org
IodineGeneralIn-situ generation of iodinating species from iodide. nih.govmdpi.com
FluorineGeneralVarious methods, often using specific fluorine sources. nih.govnih.gov

N-Functionalization and Tautomeric Control in Indazole Synthesis

Indazoles exist as two tautomers, 1H- and 2H-indazole, and their alkylation can lead to a mixture of N-1 and N-2 substituted products. For the synthesis of a specific isomer like this compound, controlling the site of functionalization on the nitrogen atoms is crucial.

N-Alkylation and Regioisomeric Differentiation (1H- vs. 2H-Indazoles)

The alkylation of indazoles typically yields a mixture of N-1 and N-2 regioisomers, and the ratio of these products is highly dependent on the reaction conditions. The outcome is often governed by a balance between kinetic and thermodynamic control. wikipedia.org

Under kinetic control , which often involves lower temperatures and strong, sterically hindered bases, the reaction favors the product that is formed faster. This is often the N-2 isomer, as the N-2 position is generally considered to be more sterically accessible.

Under thermodynamic control , which typically involves higher temperatures and conditions that allow for equilibration between the N-1 and N-2 products, the more stable isomer is favored. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. beilstein-journals.org Therefore, conditions that promote thermodynamic equilibrium tend to favor the formation of the N-1 alkylated indazole. beilstein-journals.orgnih.gov

The choice of solvent, base, and alkylating agent also plays a significant role in determining the N1:N2 ratio. For instance, the use of certain α-halo carbonyl electrophiles can lead to a high degree of N-1 selectivity through an equilibration process that favors the thermodynamic product. beilstein-journals.org

ControlFavored IsomerTypical Conditions
Kinetic2H-indazoleLow temperature, sterically hindered base. wikipedia.org
Thermodynamic1H-indazoleHigher temperature, conditions allowing for equilibration. wikipedia.orgbeilstein-journals.orgnih.gov

Strategies for Selective 1H-Indazole Synthesis

Several strategies have been developed to achieve the selective synthesis of the 1H-indazole isomer. One of the most direct methods is to exploit the principles of thermodynamic control as discussed above. By carefully selecting the reaction conditions (e.g., using a specific base and solvent system and allowing the reaction to reach equilibrium), the formation of the more stable N-1 alkylated product can be maximized. nih.govrsc.org Recent studies have highlighted methodologies that are highly selective for N-1 alkylation and are scalable. nih.govrsc.org

Another powerful strategy for the unambiguous synthesis of 1H-indazoles is to construct the indazole ring from a pre-functionalized precursor. nih.gov For example, the reaction of an ortho-haloaryl aldehyde or ketone with a substituted hydrazine (R-NHNH₂) will lead to a 1-substituted-1H-indazole. nih.govacs.org A copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones is another route to N-substituted 1H-indazoles. beilstein-journals.org Similarly, the [3+2] annulation of arynes with N-aryl/alkylhydrazones can produce 1,3-disubstituted indazoles. organic-chemistry.org These methods are particularly valuable as they install the desired substituent at the N-1 position from the outset, thus avoiding the issue of regioisomeric mixtures.

StrategyDescription
Thermodynamic ControlReaction conditions are chosen to favor the formation of the more stable 1H-indazole isomer. beilstein-journals.orgnih.govrsc.org
Cyclization of N-Substituted HydrazonesSynthesis of the indazole ring from an ortho-haloaryl carbonyl compound and a substituted hydrazine, which pre-determines the N-1 substitution. nih.govacs.orgbeilstein-journals.org
Aryne AnnulationA [3+2] cycloaddition reaction between an aryne and a substituted hydrazone. organic-chemistry.org

Catalytic and Sustainable Synthetic Approaches for this compound

The synthesis of poly-functionalized heterocyclic compounds like this compound demands advanced and efficient chemical strategies. Modern synthetic chemistry has increasingly focused on catalytic and sustainable methods to improve efficiency, reduce waste, and access complex molecular architectures. These approaches are pivotal for the generation of novel indazole derivatives for various scientific applications.

Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium, Copper)

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium and copper catalysts are particularly prominent in the synthesis and functionalization of indazole scaffolds. These methods are instrumental in introducing the iodo-substituent at the C3 position and for further diversification of the halogenated indazole core.

Palladium-catalyzed reactions are highly versatile for the functionalization of indazoles. For instance, direct C-H iodination of an appropriately substituted 4-chloro-6-fluoro-1H-indazole precursor could be a viable route to the target molecule. While direct C3-iodination of the specific 4-chloro-6-fluoro-1H-indazole is not extensively documented, palladium-catalyzed C-H activation and subsequent halogenation are well-established principles in heterocyclic chemistry. Another key palladium-catalyzed transformation is the Suzuki-Miyaura cross-coupling reaction, which is invaluable for creating C-C bonds. Although not directly used for the synthesis of the title compound, this reaction is crucial for the derivatization of halogenated indazoles, where the chloro or iodo substituents can be replaced with various organic moieties. researchgate.net

Copper-catalyzed reactions offer a cost-effective and efficient alternative for the synthesis of N-arylindazoles and for promoting C-N bond formation. rsc.org The Ullmann condensation, a classic copper-catalyzed reaction, has been refined to proceed under milder conditions, often with the use of ligands to enhance catalyst activity. Ligand-free copper-catalyzed systems have also been developed for the N-arylation of indazoles using aryl bromides, which is advantageous due to the lower cost and toxicity of bromides compared to iodides. rsc.org Intramolecular amination reactions catalyzed by copper are also a key strategy for the formation of the indazole ring itself from ortho-haloarylhydrazones. dntb.gov.uaacs.org

The following table summarizes representative transition metal-catalyzed reactions used in the synthesis and functionalization of indazole derivatives, which are applicable to the synthesis of compounds like this compound.

Reaction TypeCatalyst/LigandSubstrate ExampleProduct TypeKey Features
Suzuki-Miyaura Coupling Pd(PPh₃)₄3-Iodoindazole3-ArylindazoleC-C bond formation, high functional group tolerance. researchgate.net
C-H Amination (intramolecular) Palladium (ligand-free)Aminohydrazone1H-IndazoleForms the indazole ring system. nih.gov
N-Arylation CuI (ligand-free)Indazole and Aryl BromideN-ArylindazoleCost-effective, avoids expensive ligands. rsc.org
Intramolecular N-Arylation Coppero-Chloroarylhydrazone1H-IndazoleRing formation from more accessible chloro-precursors. acs.org

Ultrasound-Assisted Synthetic Protocols for Halogenated Indazoles

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a green and efficient technique in organic synthesis. Ultrasound irradiation can significantly enhance reaction rates, improve yields, and reduce reaction times by creating localized high-pressure and high-temperature zones through acoustic cavitation. nih.gov

In the context of halogenated indazoles, ultrasound has been successfully employed for C-H bond functionalization. A notable example is the ultrasound-assisted bromination of indazoles at the C3 position. nih.govrsc.org This method utilizes a bromine source like dibromohydantoin (DBDMH) and can be completed in as little as 30 minutes under mild conditions, which is a significant improvement over traditional heating methods that often require high temperatures and longer reaction times. nih.gov This protocol has been shown to be compatible with a wide range of functionalized indazoles. nih.govrsc.org

While a specific ultrasound-assisted protocol for the synthesis of this compound is not detailed in the literature, the principles of sonochemical halogenation are directly applicable. An ultrasound-assisted iodination of a 4-chloro-6-fluoro-1H-indazole precursor could potentially offer a rapid and efficient route to the target compound. The benefits of this approach include operational simplicity, reduced energy consumption, and often, improved product yields. researchgate.net

The table below outlines the key features of an ultrasound-assisted halogenation reaction for indazoles.

ReactionReagentConditionsReaction TimeKey Advantages
C3-Bromination of Indazole DBDMHUltrasound, Na₂CO₃, EtOH, 40 °C0.5 hoursRapid, mild conditions, high efficiency. rsc.org

Ligand-Free and Green Chemistry Considerations in Indazole Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing synthetic strategies for heterocyclic compounds. kjscollege.com Key aspects include the use of environmentally benign solvents, catalyst-free conditions where possible, and the development of atom-economical reactions.

Ligand-free catalytic systems are a significant advancement in this area. Transition metal catalysts often require organic ligands to be effective, which can be expensive, toxic, and difficult to separate from the final product. The development of ligand-free palladium and copper catalysts for indazole synthesis addresses these issues. For example, intramolecular ligand-free palladium-catalyzed C-H amination of aminohydrazones provides a direct route to the 1H-indazole core. nih.gov Similarly, ligand-free copper(I) oxide nanoparticles have been used to catalyze the three-component synthesis of 2H-indazoles in a green solvent like polyethylene (B3416737) glycol (PEG).

Metal-free synthesis is another important green chemistry approach. For the halogenation of indazoles, metal-free methods for regioselective mono- and poly-halogenation of 2-substituted indazoles have been developed. researchgate.netrsc.org These reactions can be carried out in environmentally friendly solvents like water or ethanol (B145695) and offer high selectivity and good functional group tolerance. researchgate.netrsc.org

The following table summarizes some green and ligand-free synthetic approaches relevant to the synthesis of halogenated indazoles.

ApproachReaction TypeCatalyst/ConditionsSolventKey Green Chemistry Aspect
Ligand-Free Catalysis Intramolecular C-H AminationPalladium-Avoids the use of expensive and potentially toxic ligands. nih.gov
Ligand-Free Catalysis Three-Component Synthesis of 2H-IndazolesCopper(I) oxide nanoparticlesPolyethylene glycol (PEG)Use of a recyclable catalyst and a green solvent.
Metal-Free Synthesis Regioselective HalogenationN-HalosuccinimideWater or EthanolAvoids transition metal catalysts and uses environmentally benign solvents. rsc.org
Natural Catalyst Synthesis of 1H-IndazolesLemon peel powder, UltrasoundDMSOUse of a renewable, natural catalyst and energy-efficient conditions. researchgate.net

Chemical Reactivity and Derivatization of 4 Chloro 6 Fluoro 3 Iodo 1h Indazole

General Reactivity Profile of Polyhalogenated Aromatic Heterocycles

Polyhalogenated aromatic heterocycles exhibit complex reactivity patterns that cannot always be predicted by simple trends observed in carbocyclic aromatic systems. While the typical reactivity order for carbon-halogen (C-X) bonds in cross-coupling reactions follows the bond dissociation energy (C-I > C-Br > C-Cl > C-F), this order can be inverted in heteroaromatic systems. wuxibiology.comnih.gov The regioselectivity of metal-catalyzed reactions is influenced by a combination of the C-X bond's distortion energy and the interaction between the heterocycle's lowest unoccupied molecular orbital (LUMO) and the palladium catalyst's highest occupied molecular orbital (HOMO). baranlab.org

In essence, the electronic nature of the heterocyclic ring can render a typically less reactive bond, such as a C-Cl bond, more susceptible to oxidative addition than a C-I or C-Br bond if the former is located in a more electron-deficient region of the molecule. wuxibiology.com For 4-chloro-6-fluoro-3-iodo-1H-indazole, the C-I bond at the C3 position is generally the most labile and reactive site for transformations like cross-coupling, due to its lower bond strength. The chloro and fluoro substituents on the benzene (B151609) ring are less reactive under these conditions, allowing for selective functionalization at the C3 position.

Transformations Involving Halogen Substituents

The presence of three different halogens at distinct positions on the indazole scaffold is the cornerstone of its synthetic versatility. Each halogen can be addressed with a high degree of selectivity, enabling the stepwise introduction of various functional groups.

The C3-iodo group is the most reactive site for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organohalide and an organoboron compound, is a particularly powerful method for derivatizing the 3-position of the indazole ring. nih.govresearchgate.net This reaction is valued for its mild conditions and tolerance of a wide range of functional groups. mdpi.com

Unprotected 3-iodoindazoles can be effectively coupled with various aryl, heteroaryl, and vinyl boronic acids or their esters. nih.govnih.gov Typical conditions involve a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a suitable phosphine (B1218219) ligand, a base (e.g., Na₂CO₃, K₃PO₄, Cs₂CO₃), and a solvent system, often a mixture of an organic solvent like dioxane with water. nih.govnih.govresearchgate.net Microwave irradiation can significantly accelerate these reactions. nih.govresearchgate.netresearchgate.net The electronic properties of the coupling partners can influence reaction times; boronic acids bearing electron-withdrawing groups may require longer reaction times compared to those with electron-donating groups. researchgate.net

Table 1: Representative Suzuki-Miyaura Coupling Reactions on 3-Iodoindazole Scaffolds This table presents data from analogous systems to illustrate the expected reactivity.

Indazole SubstrateBoronic Acid/EsterCatalyst/BaseConditionsYieldReference
3-Iodo-1H-indazolePinacol vinyl boronatePd(PPh₃)₄ / Na₂CO₃Dioxane/H₂O, µW, 120°C, 40 min75% nih.gov
3-Iodo-5-methoxy-1H-indazolePinacol vinyl boronatePd(PPh₃)₄ / Na₂CO₃Dioxane/H₂O, µW, 120°C, 40 min75% nih.gov
3-Chloro-1H-indazole5-Indole boronic acidPd₂(dba)₃/SPhos / K₃PO₄Dioxane/H₂O, 100°C, 15 h85% nih.gov
3-Bromo-1H-indazolePhenylboronic acidPd(PPh₃)₄ / Cs₂CO₃Dioxane/EtOH/H₂O, µW, 140°C, 100 min78% researchgate.net

Nucleophilic aromatic substitution (SNAr) is a key transformation for aryl halides bearing electron-withdrawing groups. wikipedia.org In this mechanism, a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the expulsion of the leaving group. nih.gov For SNAr reactions, the reactivity of the leaving group often follows the order F > Cl > Br > I, which is inverted compared to SN2 reactions and many cross-coupling processes. wikipedia.orgnih.gov This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of the fluorine atom polarizing the C-F bond.

On the 4-chloro-6-fluoro-1H-indazole scaffold, both the C4-Cl and C6-F bonds are potential sites for SNAr. The regioselectivity of the attack will be determined by the relative electron deficiency of the C4 and C6 positions, which is influenced by the collective electronic effects of the fused pyrazole (B372694) ring and the other halogen substituents. In many polyhalogenated heterocyclic systems, computational studies of the LUMO can help predict the most likely site of nucleophilic attack. wuxiapptec.com Generally, substitution is favored at positions that are ortho or para to strong electron-withdrawing groups, which can stabilize the negative charge of the Meisenheimer intermediate. nih.gov In the absence of strong nitro or cyano groups, the inherent electronic properties of the diazine portion of the quinazoline (B50416) ring system (analogous to the indazole) direct nucleophilic attack preferentially to the C4 position. nih.gov By analogy, the C4 position of the indazole ring is expected to be more electrophilic and thus more susceptible to nucleophilic attack than the C6 position. Therefore, nucleophiles such as amines, alkoxides, or thiolates would likely displace the chloride at C4 before reacting at the C6-fluoro position under controlled conditions.

The selective removal or modification of halogen atoms provides another avenue for structural diversification. Catalytic hydrodehalogenation, which replaces a halogen with a hydrogen atom, is a powerful method for this purpose. These reactions can be performed using a palladium catalyst (e.g., Pd/C) with a hydrogen source, which can be H₂ gas or a transfer hydrogenation reagent like ethanol (B145695). unive.it The selectivity of hydrodehalogenation often follows the order I > Br > Cl > F, allowing for the strategic removal of one halogen in the presence of others. This would enable the selective removal of the C3-iodo group from this compound to yield 4-chloro-6-fluoro-1H-indazole.

Electrophilic and Nucleophilic Reactions of the Indazole Ring System

The indazole ring system is a 10-π electron aromatic heterocycle and can participate in several characteristic reactions. mdpi.comnih.gov

Electrophilic Aromatic Substitution: Indazoles undergo electrophilic substitution reactions such as halogenation, nitration, and sulfonation. chemicalbook.com However, the regioselectivity is strongly controlled by the existing substituents. The benzene portion of the indazole ring is deactivated by the electron-withdrawing nature of the fused pyrazole ring. For this compound, the remaining C5 and C7 positions are available for electrophilic attack. Computational methods can predict the most likely site of substitution by identifying the aromatic carbon with the highest proton affinity. rsc.orgrsc.org For instance, halogenation of 2H-indazoles with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can lead to mono- or poly-halogenated products depending on the reaction conditions. nih.govrsc.orgresearchgate.net

Nucleophilic Reactions at Nitrogen: The indazole ring possesses two nitrogen atoms, and the N-H proton is acidic (pKa ≈ 13.86). caribjscitech.com Deprotonation with a base generates an indazolide anion, which is a potent nucleophile. Alkylation or acylation reactions typically yield a mixture of N1 and N2 substituted products. beilstein-journals.orgbeilstein-journals.org The ratio of these isomers is dependent on the reaction conditions, including the solvent, base, and electrophile. beilstein-journals.org The 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer. mdpi.comnih.govchemicalbook.com

Functional Group Interconversions on the this compound Scaffold

Functional group interconversion (FGI) refers to the transformation of one functional group into another. ub.edu Following the initial derivatization of the this compound scaffold via cross-coupling or nucleophilic substitution, the newly introduced substituents can be further modified. For example, if a Suzuki-Miyaura reaction is used to introduce an aryl group bearing an ester, this ester can be hydrolyzed to a carboxylic acid under basic or acidic conditions. A methoxy (B1213986) group introduced via SNAr could be cleaved to a hydroxyl group. These standard transformations from general organic synthesis are applicable to derivatives of this scaffold and greatly expand the range of accessible molecules.

Mechanistic Investigations of Key Derivatization Pathways of this compound

The derivatization of the this compound core is pivotal for the synthesis of a wide array of compounds with significant applications in medicinal chemistry and materials science. A profound understanding of the underlying reaction mechanisms is crucial for the rational design of synthetic routes, optimization of reaction conditions, and control of selectivity. This section delves into the mechanistic investigations of key derivatization pathways, with a particular focus on radical-mediated transformations and the transition states governing stereoselective processes.

Radical Pathways in Halogenation and Other Transformations

While many transformations of indazoles proceed through ionic intermediates, the involvement of radical pathways, particularly in halogenation reactions, has been a subject of investigation. The substitution pattern of this compound, with its electron-withdrawing halogen atoms, can influence the propensity for radical-mediated reactions.

Recent studies on the metal-free halogenation of substituted 2H-indazoles using N-halosuccinimides (NXS) have proposed a plausible radical mechanism that could be extrapolated to the derivatization of this compound. rsc.orgresearchgate.net In such a scenario, the reaction is initiated by the homolytic cleavage of the N-X bond in NXS, often promoted by heat or light, to generate a succinimidyl radical and a halogen radical.

A proposed mechanism for the radical bromination of a substituted indazole is outlined below:

Initiation: The reaction commences with the pyrolysis of a reagent like N-bromosuccinimide (NBS) to generate a bromine radical (Br•) and a succinimidyl radical. rsc.org

Propagation: The highly reactive bromine radical abstracts a hydrogen atom from the indazole ring, likely from the C-H bond with the lowest bond dissociation energy, to form an indazolyl radical intermediate and hydrogen bromide (HBr). The electron-withdrawing nature of the chloro and fluoro substituents on the benzene ring of this compound would likely direct this abstraction to a specific position.

Further Reaction: The indazolyl radical can then react with another molecule of NBS to yield the brominated indazole product and another succinimidyl radical, which continues the chain reaction.

Control experiments in related systems have shown that the presence of radical scavengers, such as TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy), can significantly inhibit the reaction, providing strong evidence for the involvement of radical intermediates. chim.it Furthermore, iodine-mediated synthesis of 2H-indazoles from ortho-alkylazobenzenes has been shown through DFT calculations to proceed via a radical chain mechanism. nih.gov This suggests that transformations involving the iodo-substituent at the C3 position of this compound could also potentially proceed through radical pathways under specific conditions.

It is important to note that while radical pathways are plausible, they may compete with or be complementary to ionic pathways depending on the specific reaction conditions, such as the choice of solvent, temperature, and the presence of initiators or inhibitors.

Understanding Transition States in Stereoselective Processes

The introduction of new stereocenters during the derivatization of this compound is of paramount importance, particularly in the synthesis of chiral molecules with specific biological activities. Understanding the transition states of these stereoselective reactions provides critical insights into the factors that govern the stereochemical outcome. Computational methods, such as Density Functional Theory (DFT), have become invaluable tools for elucidating the geometries and energies of these transient species.

A notable example of stereoselective derivatization at the C3-position of indazoles is the copper-hydride (CuH) catalyzed allylation of 1H-N-(benzoyloxy)indazoles. nih.govmit.educhemrxiv.orgnih.gov While this specific reaction has been studied on a different indazole scaffold, the mechanistic principles can be applied to understand potential stereoselective transformations of this compound.

DFT calculations for the CuH-catalyzed allylation of an indazole derivative revealed that the reaction likely proceeds through a six-membered Zimmerman-Traxler-type transition state, which is crucial for determining the enantioselectivity. nih.govnih.gov In this model, the indazole substrate and the allyl-copper species come together in a chair-like conformation, and the stereochemical outcome is dictated by the steric interactions between the substituents on both reacting partners.

The key factors influencing the stability of the transition state and thus the stereoselectivity include:

Steric Hindrance: The bulky substituents on the chiral ligand, the allene, and the indazole itself will preferentially occupy positions in the transition state that minimize steric clash. For instance, a bulky group would favor a pseudo-equatorial position over a more sterically demanding pseudo-axial position.

Electronic Effects: The electronic nature of the substituents on the indazole ring, such as the electron-withdrawing chloro and fluoro groups in this compound, can influence the bond lengths and angles within the transition state, thereby affecting its energy and the reaction rate.

Ligand-Substrate Interactions: In metal-catalyzed reactions, the coordination of the chiral ligand to the metal center creates a chiral environment that directs the approach of the substrate, leading to the preferential formation of one enantiomer.

By computationally modeling the various possible transition state geometries and their corresponding energies, it is possible to predict the major stereoisomer that will be formed in a given reaction. This predictive power is instrumental in the rational design of new stereoselective synthetic methodologies for complex indazole derivatives.

Advanced Spectroscopic and Analytical Methodologies for the Structural Elucidation of 4 Chloro 6 Fluoro 3 Iodo 1h Indazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the structure of organic compounds in solution. For a polysubstituted heteroaromatic compound like 4-Chloro-6-fluoro-3-iodo-1H-indazole, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete structural assignment.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to be relatively simple in the aromatic region, showing signals for the two protons on the benzene (B151609) ring (H-5 and H-7). The N-H proton of the indazole ring will typically appear as a broad singlet at a downfield chemical shift, the position of which can be concentration and solvent-dependent.

H-7: This proton is expected to resonate as a doublet, with its splitting arising from coupling to the adjacent fluorine atom at C-6 (JHF).

H-5: This proton is anticipated to appear as a doublet of doublets, due to coupling to the adjacent fluorine at C-6 (JHF) and a longer-range coupling to H-7 (JHH).

The electron-withdrawing nature of the halogen substituents (Cl, F, I) generally leads to a downfield shift of the aromatic protons compared to the unsubstituted indazole.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all seven carbon atoms of the indazole core. The signals are influenced by the attached atoms and their electronegativity.

Carbon atoms bonded to halogens (C-3, C-4, C-6): These carbons will be significantly affected. The C-3 carbon, bonded to iodine, is expected to show a characteristic upfield shift due to the "heavy atom effect." The C-4 (bonded to chlorine) and C-6 (bonded to fluorine) carbons will be downfield shifted due to the electronegativity of these halogens. The C-6 signal will also exhibit a large one-bond coupling constant with fluorine (¹JCF).

Protonated carbons (C-5, C-7): These signals can be identified using techniques like DEPT (Distortionless Enhancement by Polarization Transfer) and are expected to show coupling to fluorine.

Quaternary carbons (C-3a, C-7a): These carbons, located at the ring junction, typically appear in the aromatic region and can be definitively assigned using 2D NMR techniques.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted data based on general principles and analysis of related substituted indazoles. Actual experimental values may vary.

PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key Couplings
1 (N-H)~13.0 (broad s)--
3-~90-100-
3a-~138-142-
4-~125-130-
5~7.3-7.5 (dd)~115-120³JHF, ⁴JHH
6-~158-162 (d)¹JCF (~240-250 Hz)
7~7.6-7.8 (d)~100-105JHF
7a-~120-125-

¹⁹F NMR is a highly sensitive technique used to confirm the presence and chemical environment of fluorine atoms. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom at the C-6 position. The chemical shift of this signal provides information about the electronic environment. Furthermore, the signal will exhibit coupling to the adjacent aromatic protons, H-5 and H-7, which can be observed in both the ¹⁹F and ¹H spectra, confirming their spatial proximity.

Two-dimensional NMR experiments are indispensable for the complete and unambiguous assignment of all proton and carbon signals, especially for complex molecules with several quaternary carbons.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. For this molecule, a cross-peak between the H-5 and H-7 signals would confirm their coupling relationship.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to their attached carbons. It would definitively link the ¹H signals for H-5 and H-7 to their corresponding ¹³C signals, C-5 and C-7.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for mapping the carbon skeleton by showing correlations between protons and carbons over two or three bonds. nih.gov Key expected correlations for this compound would include:

H-5 correlating to C-3a, C-4, and C-7.

H-7 correlating to C-3a, C-5, and C-7a.

The N-H proton correlating to C-3, C-3a, and C-7a. These correlations are vital for assigning the quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not coupled. A NOESY spectrum could show a spatial correlation between the N-H proton and the H-7 proton, supporting the 1H-tautomer structure. nih.gov

The indazole ring system can exist in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. researchgate.net For N-unsubstituted indazoles, the 1H-tautomer is generally the more thermodynamically stable and predominant form in solution. researchgate.netnih.gov

NMR spectroscopy is the definitive method for distinguishing between these tautomers and also between N-substituted regioisomers (N-1 vs. N-2 alkylation).

Tautomeric Differentiation: The chemical shifts, particularly of the carbon atoms in the pyrazole (B372694) ring (C-3, C-3a, C-7a), are sensitive to the position of the N-H proton. acs.org In cases of N-alkylation or acylation, HMBC experiments are decisive. For an N-1 substituted indazole, a three-bond correlation is typically observed between the N1-substituent's protons and the C-7a carbon. Conversely, for an N-2 substituted isomer, a three-bond correlation would be seen between the N2-substituent's protons and the C-3 carbon. nih.gov

Regioisomeric Differentiation: Should the indazole undergo substitution at the nitrogen, two regioisomers (1-substituted and 2-substituted) are possible. The ¹H NMR spectra of N-1 and N-2 isomers are often distinctly different. Typically, the H-7 proton in N-2 isomers is deshielded and appears at a lower field compared to the corresponding N-1 isomer. As mentioned above, HMBC is the key technique for unambiguous assignment.

For this compound, the spectroscopic data would be expected to be fully consistent with the 1H-tautomer structure.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, as each formula has a unique exact mass.

For this compound, HRMS is used to confirm its elemental composition, C₇H₃ClFIN₂. The calculated exact mass can be compared to the experimentally measured value to validate the structure. Furthermore, the presence of chlorine and its characteristic isotopic distribution (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a distinctive isotopic pattern for the molecular ion peak (M+) and the (M+2)+ peak, providing further confirmation of the presence of a single chlorine atom in the molecule.

Table 2: HRMS Data for this compound

PropertyValue
Molecular FormulaC₇H₃ClFIN₂
Calculated Exact Mass ([M+H]⁺ for ³⁵Cl)296.8990 u
Calculated Exact Mass ([M+H]⁺ for ³⁷Cl)298.8960 u
Expected Isotopic PatternPresence of (M)+ and (M+2)+ peaks in ~3:1 ratio confirms one chlorine atom.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. In the case of this compound, electron ionization mass spectrometry (EI-MS) would be expected to yield a wealth of data for structural confirmation. The fragmentation process is governed by the relative strengths of the chemical bonds and the stability of the resulting fragments.

The initial event in EI-MS is the removal of an electron to form the molecular ion [M]•+. The stability of this ion is often influenced by the aromatic nature of the molecule. For halogenated aromatic compounds, the fragmentation pathways are heavily influenced by the nature of the halogen substituents. The carbon-iodine bond is the weakest among the carbon-halogen bonds present in the molecule, making the loss of an iodine radical (•I) a highly probable initial fragmentation step. This would result in a prominent peak at [M-127].

Subsequent fragmentation could involve the loss of other substituents or cleavage of the indazole ring. The relative lability of the remaining halogens would see the loss of a chlorine radical (•Cl) being more favorable than the loss of a fluorine radical (•F), due to the stronger C-F bond. Therefore, fragments corresponding to [M-I-Cl] could also be anticipated. The fragmentation of the indazole ring itself can lead to characteristic ions, such as those resulting from the loss of N₂ or HCN.

A plausible fragmentation pathway for this compound is outlined below:

Initial Ionization: Formation of the molecular ion [C₇H₃ClFIN₂]•+.

Primary Fragmentation: Loss of the iodine radical to form the [C₇H₃ClFN₂]⁺ ion. This is expected to be a major fragmentation pathway.

Secondary Fragmentation:

Loss of a chlorine radical from the [C₇H₃ClFN₂]⁺ ion to yield [C₇H₃FN₂]⁺.

Loss of HCN from the halogen-containing fragments, a common fragmentation for nitrogen heterocycles.

Cleavage of the indazole ring leading to smaller, stable aromatic fragments.

The predicted major fragments and their corresponding mass-to-charge ratios (m/z) are summarized in the interactive table below.

Fragment IonPredicted m/zRelative Abundance
[C₇H₃ClFIN₂]•+ (Molecular Ion)296Moderate
[C₇H₃ClFN₂]⁺169High
[C₇H₃FN₂]⁺134Moderate
[I]⁺127Possible

Note: The m/z values are calculated using the most abundant isotopes of each element. The isotopic distribution, particularly for chlorine, will result in characteristic M+2 peaks.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The key functional groups in this compound would give rise to distinct absorption bands.

N-H Stretch: The N-H bond of the indazole ring is expected to produce a characteristic stretching vibration in the region of 3200-3400 cm⁻¹. The exact position and shape of this peak can be influenced by hydrogen bonding in the solid state.

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the aromatic ring typically appear in the 3000-3100 cm⁻¹ region.

C=C and C=N Stretches: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the indazole ring system are expected in the 1450-1650 cm⁻¹ range.

C-Halogen Stretches: The carbon-halogen bonds will have characteristic stretching frequencies in the fingerprint region. The C-Cl stretch is anticipated around 700-800 cm⁻¹, while the C-F stretch would appear at a higher frequency, typically in the 1000-1400 cm⁻¹ range. The C-I stretch would be found at lower wavenumbers, generally below 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it a valuable complement to IR. For this compound, Raman spectroscopy would be useful for observing the vibrations of the aromatic ring and the carbon-halogen bonds. The symmetric breathing modes of the indazole ring are often strong in the Raman spectrum.

The following table summarizes the expected key vibrational frequencies for this compound.

Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
N-H Stretch3200-3400 (broad)Weak
Aromatic C-H Stretch3000-3100 (medium)Strong
C=C/C=N Ring Stretches1450-1650 (strong)Strong
C-F Stretch1000-1400 (strong)Medium
C-Cl Stretch700-800 (medium)Medium
C-I Stretch< 600 (medium)Strong

X-ray Diffraction (XRD) for Solid-State Molecular Architecture

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional molecular structure in the solid state. For this compound, an XRD analysis would provide precise bond lengths, bond angles, and torsional angles. Furthermore, it would reveal the packing of the molecules in the crystal lattice and the nature of any intermolecular interactions.

Given the presence of a hydrogen bond donor (N-H group) and several halogen atoms which can act as hydrogen bond acceptors or participate in halogen bonding, the crystal packing is likely to be governed by a network of these non-covalent interactions.

Hydrogen Bonding: The N-H group of the indazole ring is expected to form intermolecular hydrogen bonds with either the nitrogen atom of a neighboring molecule or one of the halogen atoms (F, Cl, or I). N-H···N hydrogen bonds are common in indazole structures, often leading to the formation of dimers or chains. rsc.org

Halogen Bonding: The iodine and chlorine atoms, and to a lesser extent the fluorine atom, can participate in halogen bonding. This is a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophile, such as a nitrogen atom or another halogen on an adjacent molecule. The presence of the electron-withdrawing indazole ring would enhance the ability of the halogen atoms to participate in such interactions.

π-π Stacking: The planar aromatic rings of the indazole system could also lead to π-π stacking interactions, further stabilizing the crystal lattice.

Chiroptical Spectroscopies for Chiral Derivatives (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are used to study chiral molecules. The parent molecule, this compound, is achiral and therefore would not exhibit a CD or VCD spectrum.

However, if a chiral center were introduced into the molecule, for instance, by alkylation of the indazole nitrogen with a chiral substituent, the resulting derivative would be chiral. In such a case, chiroptical spectroscopy would be a powerful tool for determining the absolute configuration of the stereocenter.

For a hypothetical chiral derivative, the CD spectrum would show characteristic Cotton effects corresponding to the electronic transitions of the indazole chromophore. The sign and intensity of these Cotton effects would be directly related to the stereochemistry of the molecule. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), could be used to predict the CD spectrum for a given enantiomer, and by comparing the calculated and experimental spectra, the absolute configuration could be assigned.

Similarly, VCD spectroscopy, which measures the differential absorption of left and right circularly polarized infrared radiation, could provide stereochemical information based on the vibrational transitions of the molecule. VCD is particularly sensitive to the conformation of molecules in solution.

While not applicable to the parent compound, the potential for using chiroptical methods on chiral derivatives highlights the versatility of spectroscopic techniques in fully characterizing complex molecules.

Theoretical and Computational Investigations of 4 Chloro 6 Fluoro 3 Iodo 1h Indazole

Quantum Chemical Approaches for Electronic Structure Elucidation

Quantum chemical methods are fundamental to exploring the electronic nature of 4-chloro-6-fluoro-3-iodo-1H-indazole. These approaches model the behavior of electrons within the molecule to calculate its energy, geometry, and various other properties.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying molecules of this size. nih.govnih.gov A DFT calculation would begin with geometry optimization, a process that determines the most stable three-dimensional arrangement of the atoms in the molecule by finding the lowest energy state. This provides key information on bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, various electronic properties can be calculated. These include the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. bldpharm.com For this compound, the MEP would highlight the influence of the electron-withdrawing halogen substituents (chloro, fluoro, and iodo) on the reactivity of the indazole ring system.

Interactive Data Table: Illustrative Optimized Geometrical Parameters for an Indazole Ring System (Note: This is a representative example, not specific data for this compound).

Computational methods, particularly DFT, can accurately predict spectroscopic data. nih.gov For this compound, theoretical calculations can determine the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted values are invaluable for assigning signals in experimental spectra and confirming the molecular structure.

Similarly, the vibrational frequencies corresponding to an infrared (IR) spectrum can be calculated. This involves computing the harmonic frequencies of the molecule's vibrational modes. The predicted IR spectrum shows the characteristic stretching and bending vibrations (e.g., N-H stretch, C-C aromatic stretches, C-halogen stretches), which can be compared with experimental FTIR data to validate the calculated structure. nih.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and electronic transitions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. nih.gov

The energy gap between the HOMO and LUMO is a key indicator of chemical stability; a smaller gap suggests higher reactivity. nih.gov For this compound, analysis of the HOMO and LUMO would reveal how the halogen substituents affect the molecule's electron distribution and reactivity. From the HOMO and LUMO energies, global reactivity indices such as electronegativity, chemical hardness, and electrophilicity can be derived to quantify the molecule's reactive nature.

Interactive Data Table: Representative Frontier Orbital Data (Note: This is a representative example, not specific data for this compound).

Tautomeric Preferences and Energetics of the Indazole System

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the proton on the nitrogen atoms of the pyrazole (B372694) ring. The relative stability of these tautomers is influenced by substitution patterns and solvent effects.

Computational chemistry is used to determine the most stable tautomer by calculating the total energy of each form. For this compound, calculations would be performed to compare the energies of the 1H- and 2H-tautomers. The results would predict which form is thermodynamically favored, which is crucial for understanding its chemical behavior and biological interactions. Generally, for most indazole derivatives, the 1H-tautomer is found to be more stable.

Computational Mechanistic Studies of Synthetic and Derivatization Reactions

Theoretical calculations are instrumental in studying the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

For reactions involving this compound, such as nucleophilic substitution or cross-coupling reactions at the halogen positions, computational studies can map out the entire reaction pathway. This involves identifying the structures of reactants, intermediates, transition states, and products.

By calculating the energy of the transition state—the highest point on the reaction energy profile—the activation energy barrier for the reaction can be determined. This information helps in understanding reaction rates and predicting the most likely reaction mechanism. For instance, such studies could clarify the regioselectivity of derivatization reactions, explaining why a reaction occurs at one position over another.

Lack of Specific Research Data Precludes a Detailed Theoretical Analysis of this compound

A comprehensive review of available scientific literature reveals a significant gap in the theoretical and computational investigation of the chemical compound this compound. Despite extensive searches for scholarly articles and research data, no specific studies focusing on the computational modeling of its regioselectivity, stereoselectivity, reactivity, or stability were identified.

General computational studies on the indazole scaffold and its derivatives do exist, providing insights into aspects such as the regioselectivity of N-alkylation and the impact of various substituents on the electronic properties of the indazole ring system. These studies often employ methods like Density Functional Theory (DFT) to understand reaction mechanisms and predict outcomes. However, these findings are broad in nature and cannot be directly extrapolated to provide a scientifically accurate and detailed analysis of this compound.

Without dedicated computational research on this compound, any discussion on its specific regioselectivity, stereoselectivity, and reactivity profiles would be purely speculative. The generation of detailed, informative, and scientifically accurate content as requested by the specified outline is therefore not possible at this time. Further experimental and computational research is required to build the foundational knowledge base for this particular compound.

Exploration of 4 Chloro 6 Fluoro 3 Iodo 1h Indazole Derivatives in Advanced Materials Science

Design Principles for Indazole-Based Organic Functional Materials

The design of functional organic materials based on the indazole framework is guided by the principle of tuning molecular properties through chemical modification. The indazole ring itself is an electron-rich system, and its properties can be modulated by the introduction of various functional groups. For applications in materials science, the key is to control the electronic structure, intermolecular interactions, and solid-state packing of the molecules.

Halogenation is a key strategy in this context. nih.govrsc.org The introduction of electron-withdrawing halogen atoms like fluorine and chlorine can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which is crucial for applications in electronic devices. The iodine atom at the 3-position is of particular interest as it can be readily substituted through various cross-coupling reactions, allowing for the introduction of other functional moieties to extend the π-conjugation or to attach polymerizable groups. chim.it

Furthermore, the strategic placement of different halogens allows for regioselective functionalization. rsc.orgresearchgate.net This enables the precise construction of complex molecular architectures with desired properties. The design principles for indazole-based materials often involve creating donor-acceptor structures to achieve specific optical and electronic characteristics, and the halogenated indazole can serve as either a donor or an acceptor component, depending on the other substituents. rsc.org

Luminescent Properties and Aggregation-Induced Emission (AIE) Characteristics

Indazole derivatives have been investigated for their luminescent properties. rsc.org While many planar aromatic molecules suffer from aggregation-caused quenching (ACQ) in the solid state, a phenomenon that limits their application in devices, certain structural modifications can lead to Aggregation-Induced Emission (AIE). nih.gov AIE is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated or solid state. nih.gov

The AIE effect is typically observed in molecules with propeller-shaped or twisted conformations, where intramolecular rotations are active in solution, providing non-radiative decay pathways for the excited state. nih.gov In the aggregated state, these rotations are restricted, which blocks the non-radiative channels and opens up the radiative decay pathway, leading to strong fluorescence. nih.gov

Derivatives of 4-Chloro-6-fluoro-3-iodo-1H-indazole are promising candidates for AIE-active materials. The bulky iodine atom at the C3-position, along with other substituents that can be introduced at this site, can create significant steric hindrance, forcing a twisted molecular geometry. By introducing bulky aromatic groups (luminogens) like triphenylamine (B166846) or tetraphenylethylene (B103901) at the N1 or C3 position of the indazole core, it is possible to design molecules that exhibit strong AIE characteristics. rsc.org The fluorescence color can be tuned by varying the substituents on the indazole core and the attached luminogens.

Applications in Optoelectronic Devices and Sensors

The tunable electronic and photophysical properties of halogenated indazole derivatives make them attractive for a range of optoelectronic applications. Their potential use in Organic Light-Emitting Diodes (OLEDs), organic solar cells (OSCs), and chemical sensors is an active area of research.

In OLEDs, these materials can function as hosts for phosphorescent or fluorescent emitters, or as the emissive layer itself, particularly if they exhibit AIE properties. rsc.org The high solid-state fluorescence quantum yields of AIE-active materials are highly desirable for efficient OLEDs. Furthermore, the ability to tune the HOMO and LUMO energy levels through halogenation is critical for achieving efficient charge injection and transport in these devices.

The strong luminescence of AIE-active indazole derivatives in the aggregated state also makes them suitable for use as chemical sensors. For instance, the fluorescence of these materials could be quenched or enhanced in the presence of specific analytes, such as metal ions or explosives. The introduction of specific binding sites into the molecular structure can lead to highly selective and sensitive fluorescent sensors. rsc.org

Influence of Halogenation on Electronic and Optical Properties of Indazole Frameworks

The presence and nature of halogen substituents have a profound impact on the electronic and optical properties of the indazole framework. The high electronegativity of fluorine, for example, leads to a strong inductive electron-withdrawing effect, which can stabilize the molecule and lower its HOMO/LUMO energy levels. Chlorine has a similar, albeit weaker, effect.

The larger and more polarizable bromine and iodine atoms can participate in halogen bonding, a non-covalent interaction that can influence molecular packing in the solid state. nih.govresearchgate.net This can, in turn, affect the material's charge transport properties and solid-state luminescence. The varying sizes of the halogen atoms also introduce different degrees of steric hindrance, which can be used to control the molecular conformation and prevent π-π stacking, a common cause of fluorescence quenching.

The C-I bond at the 3-position is relatively weak and reactive, making it an excellent synthetic handle for introducing a wide variety of functional groups through reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings. chim.it This allows for the systematic modification of the indazole core to fine-tune its electronic and optical properties for specific applications. For example, extending the π-conjugated system through C-C bond formation at the C3-position can lead to a red-shift in the absorption and emission spectra.

Indazole Derivatives as Building Blocks for Polymeric Materials and Supramolecular Assemblies

The ability to functionalize the halogenated indazole core at multiple positions makes it a versatile building block for the synthesis of functional polymers and supramolecular assemblies. The reactive iodine at the C3-position and the potential for N-functionalization provide orthogonal sites for polymerization or for introducing self-assembly motifs.

For instance, by introducing polymerizable groups such as vinyl, ethynyl, or boronic esters, indazole-containing monomers can be prepared and subsequently polymerized to yield functional polymers. These polymers could find applications as active layers in organic electronic devices or as sensory materials. The indazole unit within the polymer backbone or as a pendant group can impart desirable electronic, optical, and thermal properties to the final material.

Furthermore, the halogen atoms on the indazole ring can direct the formation of ordered supramolecular structures through halogen bonding. nih.govresearchgate.net This, along with other non-covalent interactions like hydrogen bonding and π-π stacking, can be exploited to construct well-defined nanoscale architectures such as nanofibers, vesicles, and organogels. These self-assembled materials can exhibit interesting photophysical properties and have potential applications in areas such as light harvesting and molecular electronics. The formation of such assemblies can be controlled by solvent, temperature, and the specific substitution pattern on the indazole core. nih.gov

Future Research Directions and Concluding Perspectives

Development of Highly Efficient and Sustainable Synthetic Routes for Complex Halogenated Indazoles

Promising avenues for exploration include:

Regioselective C-H Functionalization: Directing the sequential halogenation of an indazole precursor at the C4, C6, and C3 positions with high precision is a key goal. Recent advancements in metal-free halogenation using reagents like N-halosuccinimides (NCS, NBS, NIS) offer a more environmentally friendly alternative to traditional methods and could be fine-tuned for complex substrates. rsc.orgresearchgate.net

One-Pot and Tandem Reactions: Designing synthetic cascades where multiple bonds are formed in a single reaction vessel can significantly improve efficiency by reducing intermediate purification steps. A potential strategy could involve a [3+2] cycloaddition to form the indazole core, followed by a one-pot, multi-step halogenation sequence. organic-chemistry.org

Flow Chemistry and Microwave-Assisted Synthesis: These technologies offer enhanced control over reaction parameters such as temperature and time, which can be crucial for managing the selectivity of competing halogenation reactions. rasayanjournal.co.in Microwave irradiation, in particular, has been shown to accelerate cross-coupling reactions for indazole functionalization. rasayanjournal.co.in

The ultimate aim is to create a modular and scalable synthesis that allows for the facile production of 4-chloro-6-fluoro-3-iodo-1H-indazole and its analogs, thereby enabling broader investigation into their properties and applications.

Unveiling Novel Reactivity Patterns for Further Functionalization of the Compound

The unique electronic landscape of this compound, created by the interplay of three different halogens, suggests a rich and complex reactivity profile waiting to be explored. The C3-iodo group is a particularly valuable synthetic handle, well-known for its participation in a variety of cross-coupling reactions. chim.it

Future investigations should focus on:

Selective Cross-Coupling Reactions: A primary objective is to exploit the differential reactivity of the C-I, C-Cl, and C-F bonds. The C-I bond is the most reactive towards standard palladium-catalyzed cross-coupling conditions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). nih.govmdpi.commdpi.com Research should be directed at developing catalytic systems that can selectively activate the C-I bond for functionalization while leaving the more robust C-Cl and C-F bonds intact. This would allow for the introduction of a wide array of substituents (aryl, alkyl, alkynyl, amino groups) at the C3 position. rasayanjournal.co.inmdpi.com

Metal-Halogen Exchange: The C3-iodo group is amenable to metal-halogen exchange reactions to form organometallic intermediates (e.g., organolithium or Grignard reagents), which can then be trapped with various electrophiles. This provides a complementary method to cross-coupling for introducing diverse functional groups.

Sequential Functionalization: A highly attractive prospect is the stepwise functionalization of the molecule. After an initial reaction at the C3-iodo position, subsequent, more forcing conditions could potentially enable reactions at the C4-chloro position, providing a pathway to highly complex, tetra-substituted indazoles. Understanding the factors that control this selectivity is a key challenge. acs.orguni-rostock.de

The data table below illustrates the potential for selective functionalization based on established bond reactivities.

Position Halogen Bond Type Relative Reactivity in Cross-Coupling Potential Reactions
3IodineC-IHighestSuzuki, Sonogashira, Heck, Buchwald-Hartwig, Stille, Negishi, Metal-Halogen Exchange
4ChlorineC-ClIntermediateCross-coupling under more forcing conditions, Nucleophilic Aromatic Substitution (SNAr)
6FluorineC-FLowestGenerally unreactive in cross-coupling; may participate in SNAr

This table is based on general principles of halogen reactivity in cross-coupling reactions.

Advancements in In Silico Prediction and Experimental Validation for this compound

Computational chemistry offers powerful tools to predict the properties and reactivity of novel molecules, thereby guiding and accelerating experimental research. nih.gov For a complex molecule like this compound, in silico methods are invaluable for understanding its fundamental characteristics before embarking on extensive laboratory work.

Future research in this area should include:

Density Functional Theory (DFT) Calculations: DFT studies can be employed to calculate key molecular properties. nih.govbeilstein-journals.orgnih.gov These calculations can predict the molecule's geometry, electronic structure (HOMO-LUMO energy gap), and electrostatic potential. nih.govresearchgate.net Such information provides deep insights into the molecule's stability, reactivity, and potential sites for electrophilic or nucleophilic attack. chim.it For instance, DFT can help predict the regioselectivity of substitution reactions. beilstein-journals.orgnih.gov

Predictive Modeling of Biological Activity: As the indazole scaffold is a "privileged structure" in medicinal chemistry, computational tools can be used to screen this compound and its virtual derivatives against various biological targets, such as protein kinases. researchgate.netnih.gov Molecular docking simulations can predict binding affinities and modes of interaction, identifying potential therapeutic applications. nih.gov

Experimental Validation: A crucial aspect of this research is the feedback loop between computational prediction and experimental validation. Predicted properties, such as reactivity in cross-coupling reactions or absorption/emission spectra, must be tested in the laboratory. mdpi.com This iterative process not only validates the computational models but also refines them, leading to more accurate predictions for future generations of complex indazole derivatives.

Expanding the Scope of Materials Science Applications for Polyhalogenated Indazoles

While indazoles are primarily known for their pharmaceutical applications, their unique electronic properties also make them attractive candidates for use in materials science. osi.lvnumberanalytics.com The introduction of multiple halogen atoms, as in this compound, can significantly influence a molecule's photophysical properties, crystal packing, and charge-transport characteristics.

Future research should explore the potential of this compound in:

Organic Electronics: Heterocyclic compounds are fundamental building blocks for materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). numberanalytics.com The heavy iodine atom in the C3 position could promote intersystem crossing, potentially making the molecule useful as a phosphorescent emitter in OLEDs.

Crystal Engineering: The chlorine, fluorine, and iodine atoms are all capable of participating in halogen bonding, a type of non-covalent interaction that can be used to control the self-assembly of molecules in the solid state. mdpi.com By systematically studying the crystal structures of this compound and its derivatives, it may be possible to design new crystalline materials with tailored properties, such as nonlinear optical behavior or specific semiconducting characteristics.

Conducting Polymers: Functionalized heterocycles are key components of conducting polymers. numberanalytics.com Derivatives of this compound could be synthesized and polymerized, potentially leading to new materials with unique electronic and mechanical properties.

Cross-Disciplinary Research Opportunities in Indazole Chemistry and its Derivatives

The full potential of this compound can only be realized through collaborative, cross-disciplinary research. The indazole core itself bridges multiple scientific domains, from medicine to materials. bohrium.comresearchgate.net

Key areas for collaboration include:

Medicinal Chemistry and Chemical Biology: Synthetic chemists can create libraries of compounds based on the this compound scaffold, which can then be screened by biologists and pharmacologists for activity against diseases such as cancer or inflammatory conditions. bohrium.comresearchgate.net

Computational and Synthetic Chemistry: Close collaboration between computational and synthetic chemists will be essential for the rational design of new derivatives and synthetic routes, as outlined in sections 7.1 and 7.3.

Materials Science and Organic Synthesis: Materials scientists can identify desirable properties for new organic electronic materials, while synthetic chemists can work to design and create polyhalogenated indazoles that meet these specifications.

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-6-fluoro-3-iodo-1H-indazole?

  • Methodological Answer : The synthesis of halogenated indazoles typically involves sequential halogenation and cyclization steps. For example:

Core Formation : Start with a substituted indazole precursor. Introduce fluorine via electrophilic fluorination (e.g., using Selectfluor®) at position 2.

Chlorination and Iodination : Use directed ortho-metallation (DoM) strategies for regioselective halogenation. Chlorine can be introduced via N-chlorosuccinimide (NCS), while iodine may require palladium-catalyzed coupling (e.g., Suzuki-Miyaura) or direct iodination with I₂/KI under acidic conditions .

Purification : Employ column chromatography or recrystallization to isolate the product. Validate purity via HPLC and NMR.

Q. How can the purity and structural integrity of this compound be verified?

  • Methodological Answer :
  • Analytical Techniques :
  • ¹H/¹³C NMR : Confirm substitution patterns and absence of impurities. For example, the deshielded proton at position 3 (adjacent to iodine) will show distinct splitting due to coupling with fluorine .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns (Cl, F, I).
  • X-ray Crystallography : Use SHELX software for structure refinement if single crystals are obtained. SHELXL is particularly effective for resolving halogen-heavy structures .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold.

Q. What are the key solubility properties and how do they affect experimental design?

  • Methodological Answer :
  • Solubility Profile : Halogenated indazoles are typically lipophilic.
  • Polar Solvents : Limited solubility in water; use DMSO or DMF for stock solutions (test stability over 24 hours).
  • Non-Polar Solvents : Soluble in dichloromethane or chloroform for reaction setups.
  • Experimental Implications : Optimize solvent systems for biological assays (e.g., <0.1% DMSO in cell culture media to avoid cytotoxicity) .

Advanced Research Questions

Q. How to address contradictory data in literature regarding biological activity?

  • Methodological Answer :
  • Systematic Meta-Analysis : Compile datasets from studies like (pharmacological screens) and evaluate variables (e.g., assay type, cell lines, dosage).
  • Dose-Response Validation : Replicate conflicting studies under controlled conditions, ensuring consistent compound purity (HPLC-validated) and assay protocols .
  • Statistical Tools : Apply ANOVA or Bayesian analysis to identify outliers or confounding factors (e.g., solvent effects).

Q. What strategies optimize regioselectivity in halogenation reactions for this compound?

  • Methodological Answer :
  • Directing Groups : Install temporary protecting groups (e.g., Boc) to steer halogenation to positions 3 and 4.
  • Metal-Mediated Approaches : Use Pd catalysts for selective C–I bond formation. For example, iodination via Pd(OAc)₂ with I₂ in acetic acid .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict reactive sites by analyzing electron density and frontier orbitals.

Q. How to resolve crystallographic disorder in X-ray structures of this indazole derivative?

  • Methodological Answer :
  • Refinement Protocols : Use SHELXL’s PART and SUMP instructions to model disordered iodine/chlorine atoms. Apply ISOR restraints to thermal parameters .
  • Low-Temperature Data Collection : Cool crystals to 100 K to reduce thermal motion artifacts.
  • Twinned Data Handling : For twinned crystals, employ SHELXD for initial phasing and HKL-3000 for integration .

Q. What computational methods predict the compound's reactivity and interaction with biological targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding with kinases or GPCRs (common indazole targets). Validate with MD simulations (GROMACS) .
  • QSAR Modeling : Train models on halogenated indazole datasets to correlate substituent effects (e.g., Hammett σ values for Cl/F) with activity .
  • ADMET Prediction : SwissADME or pkCSM tools assess bioavailability and metabolic stability, critical for lead optimization.

Safety and Handling

  • Key Protocols :
    • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
    • Waste Disposal : Halogenated waste must be segregated and treated with activated charcoal before incineration .
    • Storage : Keep in amber vials under argon at –20°C to prevent decomposition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.